molecular formula C8H3BrClNO2 B13097688 2-Bromo-3-chloro-4-cyanobenzoic acid

2-Bromo-3-chloro-4-cyanobenzoic acid

Cat. No.: B13097688
M. Wt: 260.47 g/mol
InChI Key: DXQKFRYRTIQZES-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-cyanobenzoic acid is a polyhalogenated benzoic acid derivative featuring bromine, chlorine, and cyano substituents at the 2-, 3-, and 4-positions of the aromatic ring, respectively. This compound belongs to a class of structurally complex benzoic acids with applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The presence of electron-withdrawing groups (Br, Cl, CN) enhances its acidity compared to unsubstituted benzoic acid, while the steric and electronic effects of these substituents influence its reactivity in cross-coupling and nucleophilic substitution reactions.

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

2-bromo-3-chloro-4-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13)

InChI Key

DXQKFRYRTIQZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Nitration: The starting material, such as 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-chlorobenzoic acid.

    Bromination: The amino group is replaced by a bromine atom through a bromination reaction, yielding 2-bromo-3-chloro-4-aminobenzoic acid.

    Cyanation: Finally, the amino group is converted to a cyano group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-cyanobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-Bromo-3-chloro-4-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of electron-withdrawing groups like bromine, chlorine, and cyano can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The following table highlights key structural analogs of 2-bromo-3-chloro-4-cyanobenzoic acid, emphasizing differences in substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula CAS Number Source
This compound Br (2), Cl (3), CN (4), COOH C₈H₃BrClNO₂ Not available N/A
3-Bromo-4-chlorobenzoic acid Br (3), Cl (4), COOH C₇H₄BrClO₂ 42860-10-6
4-Bromo-3-chlorobenzoic acid Br (4), Cl (3), COOH C₇H₄BrClO₂ 25118-59-6
2-Amino-3-chloro-4-cyanobenzotrifluoride NH₂ (2), Cl (3), CN (4), CF₃ C₈H₄ClF₃N₂ 56960-76-0
6-Amino-2-bromo-3-chlorobenzoic acid NH₂ (6), Br (2), Cl (3), COOH C₇H₅BrClNO₂ 150812-32-1

Key Observations :

  • Electron Effects: The cyano group in this compound strongly withdraws electrons, increasing acidity (pKa ~1.5–2.5 estimated) compared to 3-bromo-4-chlorobenzoic acid (pKa ~2.8–3.5) .
  • Amino vs. Cyano Groups: Replacing the cyano group with an amino group (e.g., 6-amino-2-bromo-3-chlorobenzoic acid) drastically alters reactivity—amino groups are nucleophilic, enabling conjugation or diazotization, whereas cyano groups are electrophilic and participate in hydrolysis or reduction .
Physicochemical Properties
  • Solubility: The cyano group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogen-only analogs like 3-bromo-4-chlorobenzoic acid, which is more lipophilic .
  • Thermal Stability: Halogenated benzoic acids generally exhibit high thermal stability. However, the cyano group may introduce instability at elevated temperatures (>200°C), leading to decomposition or nitrile hydrolysis .

Research Findings and Industrial Relevance

  • Acidity-Driven Applications : Its strong acidity makes it suitable as a catalyst in organic synthesis or a ligand in metal-organic frameworks (MOFs) .
  • Biological Activity: Halogenated benzoic acids often exhibit antimicrobial properties. The cyano group may enhance binding to bacterial enzymes, though this requires validation .
  • Challenges in Synthesis : Introducing three distinct substituents (Br, Cl, CN) necessitates multi-step protocols with protective groups, increasing production costs compared to simpler analogs .

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